2-(4-(benzo[d][1,3]dioxol-5-yl)-2-tert-butyl-1H-imidazol-5-yl)-6-methylpyridine (SB-505124) is a small molecule inhibitor belonging to a new class of compounds related to imidazole inhibitors of p38. [] It has been extensively studied for its selective inhibition of the transforming growth factor-beta (TGF-β) signaling pathway. This pathway plays a crucial role in various cellular processes including cell proliferation, differentiation, apoptosis, and extracellular matrix production. [, ] SB-505124 has emerged as a valuable tool in dissecting the complexities of the TGF-β signaling pathway and its cross-talk with other signaling pathways. []
The synthesis of SB-505124 involves several key steps that typically include the formation of the imidazole ring and the introduction of the benzo[d][1,3]dioxole moiety. While specific detailed procedures are often proprietary or not fully disclosed in literature, general synthetic strategies may include:
The synthesis typically requires careful monitoring of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity .
The molecular structure of SB-505124 features a complex arrangement that includes:
The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential interactions with target proteins .
SB-505124 primarily participates in reversible binding interactions with its target receptors. It acts as a competitive inhibitor for ATP binding at the active site of activin receptor-like kinases. The key reactions involve:
The compound has shown no significant toxicity in vitro at concentrations up to 100 μM for renal epithelial cells, indicating a favorable safety profile for experimental use .
The mechanism by which SB-505124 exerts its effects involves:
SB-505124 exhibits several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where precise dosing is required .
SB-505124 has several significant applications in scientific research:
SB-505124 (2-(5-benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride) functions as a potent and selective ATP-competitive inhibitor of transforming growth factor-beta (TGF-β) type I receptor kinases, specifically targeting activin receptor-like kinases ALK4, ALK5 (TβRI), and ALK7. It binds reversibly to the ATP-binding pocket of these serine/threonine kinase receptors, preventing phosphorylation and subsequent activation of downstream Smad proteins [2] [4] [10]. Biochemical assays demonstrate potent inhibition of ALK5 (IC₅₀ = 47 ± 5 nM) and ALK4 (IC₅₀ = 129 ± 11 nM), while showing no significant activity against BMP-specific receptors ALK1, ALK2, ALK3, or ALK6 at concentrations up to 10 μM [4] [10]. This specificity positions SB-505124 as a critical tool for dissecting TGF-β signaling cascades without interfering with BMP pathways.
Table 1: Kinase Inhibition Profile of SB-505124
Target Kinase | IC₅₀ (nM) | Cellular Function |
---|---|---|
ALK5 (TβRI) | 47 | TGF-β signaling transduction |
ALK4 | 129 | Activin/Nodal signaling |
ALK7 | Inhibited | Nodal signaling |
ALK1 | >10,000 | BMP endothelial signaling |
ALK2/3 | >10,000 | BMP osteogenic signaling |
Crystallographic studies of the TGF-β type I receptor intracellular domain (ICD) in complex with SB-505124 reveal distinct molecular interactions that underpin its selectivity [5] [8]. The inhibitor's tert-butyl group occupies a hydrophobic pocket near the ATP-binding site, while its benzo[1,3]dioxol moiety forms van der Waals contacts with Val-219, Ala-230, and Asp-351 in the catalytic cleft. These interactions stabilize the inactive conformation of ALK5, preventing ATP binding and autophosphorylation [5]. Compared to the structurally related inhibitor SB-431542, SB-505124 exhibits 3-5-fold greater potency due to enhanced hydrophobic interactions with Leu-340 in the glycine-rich loop [4] [8]. This structural advantage translates to stronger suppression of TGF-β-induced responses, including Smad2 phosphorylation and epithelial-mesenchymal transition (EMT) gene expression.
SB-505124 demonstrates dose-dependent modulation of Smad phosphorylation kinetics. At 0.5 μM, it selectively inhibits TGF-β-induced Smad1/5 phosphorylation while retaining ~50% of Smad2/3 activation in human chondrocytes and mesenchymal stem cells [1] [3] [6]. This differential effect occurs because Smad1/5 phosphorylation requires both ALK5 and BMP type I receptors (e.g., ACVR1), whereas Smad2/3 phosphorylation depends solely on ALK4/5/7 [3] [9]. Higher concentrations (>1 μM) completely abrogate all R-Smad phosphorylation, confirming that ALK5 kinase activity is indispensable for canonical TGF-β signaling. In human bone marrow mesenchymal stem cells (hBMSCs), this inhibition translates to suppressed osteoblast differentiation markers: alkaline phosphatase (ALP) activity decreases by 70%, mineralization by 65%, and expression of osteogenic genes (RUNX2, OSX) by 60-80% [1].
Beyond Smad pathways, SB-505124 attenuates TGF-β-induced non-canonical signaling through MAPK cascades. At 1-5 μM concentrations, it inhibits JNK/SAPK, ERK1/2, and p38 phosphorylation in epithelial cells and fibroblasts [1] [7]. This occurs through disruption of TGF-β-mediated recruitment of TRAF6 and TAK1, key adaptors linking ALK5 to MAPK activation [7] [9]. Kinome-wide profiling against 123 human kinases confirms SB-505124's relative selectivity, with only 4 off-targets inhibited at >90% (e.g., p38α, IRAK4) compared to 23 off-targets for the BMP inhibitor dorsomorphin [7]. Consequently, SB-505124 effectively blocks integrated TGF-β responses such as EMT: in transformed keratinocytes, 5 μM SB-505124 reduces TGF-β-induced migration by 85% and suppresses SNAIL, VEGF, and uPA expression by 70-90% [6] [9].
Table 2: Cellular Signaling Effects of SB-505124
Signaling Pathway | SB-505124 Effect | Functional Consequence |
---|---|---|
Smad2/3 C-terminal phosphorylation | Partial inhibition (0.5 μM) → Complete block (≥1 μM) | Loss of tumor suppressor genes (CDKN1A) |
Smad1/5 phosphorylation | Complete block (≥0.5 μM) | Suppressed ID1/3, impaired EMT |
JNK/p38 activation | Concentration-dependent inhibition | Reduced migration/invasion |
ERK1/2 activation | Delayed/inhibited | Impaired proliferation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7